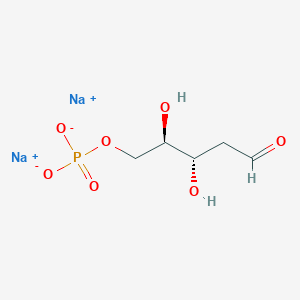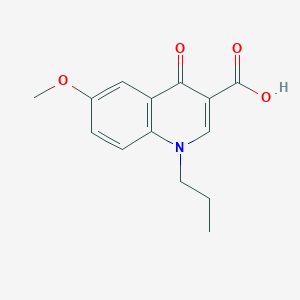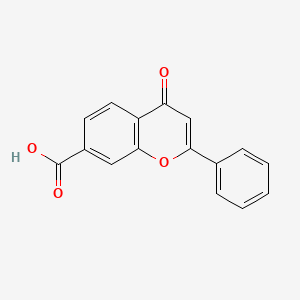
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato es un compuesto sintético que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en muchos productos naturales y productos farmacéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato típicamente involucra los siguientes pasos:
Materiales de Inicio: La síntesis comienza con la preparación del núcleo de indol, que puede derivarse de materiales de inicio disponibles comercialmente como el 5-metilindol.
Formación del Derivado del Aminoácido: El núcleo de indol se funcionaliza luego para introducir el residuo de aminoácido. Esto se puede lograr a través de una serie de reacciones, incluida la alquilación, la aminación y la esterificación.
Resolución de Enantiómeros: La mezcla racémica resultante se resuelve para obtener el enantiómero (S). Esto se puede hacer utilizando técnicas de resolución quiral como la cromatografía quiral o la cristalización.
Formación de la Sal de Clorhidrato: Finalmente, el (S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y la química de flujo continuo pueden mejorar la eficiencia y el rendimiento de la síntesis. Además, los procesos industriales pueden incorporar métodos más rentables y escalables para la resolución quiral y la purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato puede experimentar varias reacciones químicas, incluidas:
Oxidación: El residuo de indol se puede oxidar para formar los derivados de oxindol correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de indol reducidos.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila para introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como haluros de alquilo y cloruros de acilo.
Productos Mayores Formados
Oxidación: Derivados de oxindol.
Reducción: Derivados de indol reducidos.
Sustitución: Varios derivados de indol sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como un bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente aquellos que se dirigen a trastornos neurológicos y psiquiátricos.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Estudios Biológicos: Se utiliza en estudios para comprender la actividad biológica de los derivados del indol y sus interacciones con los objetivos biológicos.
Aplicaciones Industriales: El compuesto se puede utilizar en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato implica su interacción con objetivos moleculares específicos. Se sabe que el residuo de indol interactúa con varios receptores y enzimas en el cuerpo, influyendo en las vías biológicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
®-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato: El enantiómero del compuesto con propiedades químicas similares pero diferente actividad biológica.
5-Metilindol: El compuesto principal utilizado en la síntesis de (S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato.
Ácido indol-3-acético: Un derivado del indol que ocurre naturalmente con diferentes funciones biológicas.
Singularidad
(S)-2-amino-2-(5-metil-1H-indol-3-il)acetato de etilo clorhidrato es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades biológicas y químicas distintas. Su forma enantiomérica (S) puede exhibir diferentes actividades farmacológicas en comparación con su enantiómero ®, lo que lo hace valioso para aplicaciones de investigación y terapéuticas específicas.
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
Clave InChI |
FPVZSXHFNLPKFQ-YDALLXLXSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |
SMILES canónico |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)



![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)



![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)


![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)

